Cyclooctanecarbonyl chloride
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Overview
Description
Cyclooctanecarbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclooctane, where a carbonyl chloride group is attached to the cyclooctane ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanecarbonyl chloride can be synthesized through the reaction of cyclooctanecarboxylic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of cyclooctanecarboxylic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclooctanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to cyclooctylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: React under mild conditions to form amides.
Alcohols: React under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction typically requires anhydrous conditions and low temperatures.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Cyclooctanecarboxylic Acid: Formed from hydrolysis.
Cyclooctylmethanol: Formed from reduction.
Scientific Research Applications
Cyclooctanecarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: Used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of cyclooctanecarbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives, which can interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Cyclohexanecarbonyl Chloride: Similar structure but with a six-membered ring instead of an eight-membered ring.
Cyclopentanecarbonyl Chloride: Contains a five-membered ring.
Cycloheptanecarbonyl Chloride: Contains a seven-membered ring.
Uniqueness: Cyclooctanecarbonyl chloride is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
73093-24-0 |
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Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
cyclooctanecarbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
JZUOKBJJPAMFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(=O)Cl |
Origin of Product |
United States |
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